molecular formula C10H9N3O2 B1331922 1-Benzyl-4-nitro-1H-pyrazole CAS No. 88095-61-8

1-Benzyl-4-nitro-1H-pyrazole

Cat. No. B1331922
CAS RN: 88095-61-8
M. Wt: 203.2 g/mol
InChI Key: IYZHZCMFLIKMSN-UHFFFAOYSA-N
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Description

“1-Benzyl-4-nitro-1H-pyrazole” is a chemical compound with the linear formula C10H9N3O2 . It has a molecular weight of 203.202 .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “1-Benzyl-4-nitro-1H-pyrazole”, has been a subject of interest in organic chemistry . Various methods have been reported, such as the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .


Molecular Structure Analysis

The molecular structure of “1-Benzyl-4-nitro-1H-pyrazole” consists of a pyrazole ring attached to a benzyl group and a nitro group . The pyrazole ring is a five-membered heterocyclic compound containing two nitrogen atoms .


Chemical Reactions Analysis

Pyrazole derivatives, including “1-Benzyl-4-nitro-1H-pyrazole”, can participate in various chemical reactions. For instance, they can undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to form functionalized pyrazoles . They can also react with β,γ-unsaturated hydrazones in a Cu-catalyzed aerobic oxidative cyclization .


Physical And Chemical Properties Analysis

“1-Benzyl-4-nitro-1H-pyrazole” has a molecular weight of 203.202 . More detailed physical and chemical properties were not found in the retrieved documents.

Scientific Research Applications

1. Pyrazole Derivatives in Organic Chemistry Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .

2. Synthesis and Properties of Pyrazoles Synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications . The discussion involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems, predominantly bicyclic cores with 5:6 fusion .

3. Biological, Physical-Chemical, Material Science, and Industrial Fields Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

4. Stability of Boronate Esters 1-Benzylpyrazole-4-boronic acid pinacol ester, a related compound, has been used as a model compound in the study of the stability of boronate esters in different alcohols using the LCMS technique .

5. Palladium-Catalyzed Methylation 1-Benzylpyrazole-4-boronic acid pinacol ester has also been used as a substrate in the study of palladium-catalyzed methylation of heteroaryl boronate esters using iodomethane .

properties

IUPAC Name

1-benzyl-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-13(15)10-6-11-12(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZHZCMFLIKMSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359583
Record name 1-Benzyl-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-nitro-1H-pyrazole

CAS RN

88095-61-8
Record name 1-Benzyl-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-nitro-1H-pyrazole (283 mg, 2.5 mmol) in dry DMF (5 ml) under an argon atmosphere was added NaH (120 mg, 2.75 mmol) in small portions at 0° C. The reaction mixture was stirred at rt for 1 hour, cooled again to 0° C. before benzyl bromide (300 μl, 2.5 mmol) was added and stirred at rt for 12 h. The mixture was diluted with water, extracted with ethyl acetate and the product was purified by chromatography on silica gel using heptane/ethyl acetate as eluent. The title compound was obtained as light yellow oil (484 mg, 95%). MS ISP (m/e): 226.3 (100) [(M+Na)+].
Quantity
283 mg
Type
reactant
Reaction Step One
Name
Quantity
120 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
300 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Bae, HL Jang, H Jung, JM Joo - The Journal of Organic …, 2015 - ACS Publications
We describe a general approach for the synthesis of allylated and benzylated pyrazoles. An electron-withdrawing substituent, such as nitro, chloro, and ester groups, at C4 renders the …
Number of citations: 41 pubs.acs.org
AB Dounay, M Anderson, BM Bechle, E Evrard… - Bioorganic & medicinal …, 2013 - Elsevier
… Prepared from methyl 1-benzyl-4-nitro-1H-pyrazole-5-carboxylate using the general methods … acid was converted to 1-benzyl-4-nitro-1H-pyrazole-5-carboxylate over two steps. …
Number of citations: 35 www.sciencedirect.com
L Squarcialupi, D Catarzi, F Varano, M Betti… - European Journal of …, 2016 - Elsevier
In previous research, we identified some 7-oxo- and 7-acylamino-substituted pyrazolo[4,3-d]pyrimidine derivatives as potent and selective human (h) A 3 adenosine receptor (AR) …
Number of citations: 20 www.sciencedirect.com
JD Burch, K Lau, JJ Barker, F Brookfield… - Journal of Medicinal …, 2014 - ACS Publications
Interleukin-2 inducible T-cell kinase (ITK), a member of the Tec family of tyrosine kinases, plays a major role in T-cell signaling downstream of the T-cell receptor (TCR), and …
Number of citations: 27 pubs.acs.org
H Jung, S Bae, HL Jang, JM Joo - Bulletin of the Korean Chemical …, 2014 - koreascience.kr
… 1-Benzyl-4-nitro-1H-pyrazole. Purification by flash column chromatography (EtOAc/hexanes = 1:1) provided 1-benzyl4-nitro-1H-pyrazole as a white solid (1.76 g, 98% yield). …
Number of citations: 18 koreascience.kr

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